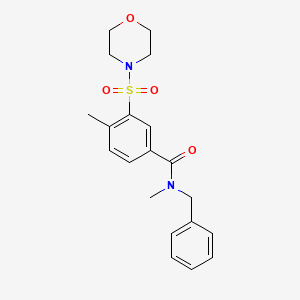![molecular formula C19H14ClNO2 B5333748 [2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate](/img/structure/B5333748.png)
[2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is an organic compound that features a complex structure with a quinoline moiety and a chloro-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the chloro-substituted phenyl group through a series of coupling reactions. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
[2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
科学研究应用
Chemistry
In chemistry, [2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline moiety, which exhibits strong fluorescence properties. It is also investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific interactions with other materials.
作用机制
The mechanism of action of [2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate involves its interaction with molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the chloro-substituted phenyl ring can form covalent bonds with nucleophilic sites on proteins, altering their function.
相似化合物的比较
Similar Compounds
Dichloroaniline: Similar in having chloro-substituted phenyl rings but lacks the quinoline moiety.
Organochlorine Compounds: Share the presence of chlorine atoms but differ significantly in structure and properties.
Uniqueness
What sets [2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate apart is its combination of a quinoline moiety with a chloro-substituted phenyl ring, providing unique chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a compound of significant interest.
属性
IUPAC Name |
[2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c1-13(22)23-18-8-4-6-15(19(18)20)10-12-16-11-9-14-5-2-3-7-17(14)21-16/h2-12H,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGROJOLYSYQTK-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1Cl)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1Cl)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(dimethylamino)ethyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5333667.png)
![N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5333671.png)
![2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B5333683.png)
![1-cyclohexyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5333687.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-ethyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5333694.png)
![N-[4-(diethylamino)benzyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5333701.png)


![3-{1-[2-(diethylamino)ethyl]-1H-imidazol-2-yl}-7-fluoroquinolin-2(1H)-one](/img/structure/B5333719.png)
![(1-{[(4-cyclopentylpyrimidin-2-yl)(methyl)amino]methyl}cyclobutyl)methanol](/img/structure/B5333727.png)
![N-{2-[methyl(phenyl)amino]ethyl}-2-(2-thienyl)acetamide](/img/structure/B5333732.png)
![[4-(3-fluorobenzyl)-1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B5333743.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5333755.png)

